

Stearoguanamine: Molecular Architecture and Functional Utility in Advanced Polymer Systems[1]

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Compound of Interest

Compound Name: *Stearoguanamine*

CAS No.: 2533-20-2

Cat. No.: B1595704

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Part 1: Executive Summary & Molecular Identity[1][2]

Stearoguanamine represents a critical intersection between rigid aromatic chemistry and flexible lipid functionality.[1] Unlike its shorter-chain analogs (melamine, acetoguanamine), **stearoguanamine** incorporates a C17 alkyl chain (heptadecyl group) directly attached to the s-triazine ring.[1][2] This hybrid structure confers a unique "Janus" character: the triazine head provides high thermal stability and reactivity with formaldehyde, while the stearyl tail imparts extreme hydrophobicity, internal lubricity, and surface energy reduction.

For the drug development and medical device sectors, **stearoguanamine** is not a drug itself but a functional excipient and surface modifier. It is utilized to create hydrophobic release coatings, modify the wetting properties of delivery devices, and synthesize microspheres with tunable degradation profiles.

Chemical Identity Table[1][3]

| Property | Data |
|---------------------|--|
| Chemical Name | 2,4-diamino-6-heptadecyl-1,3,5-triazine |
| Common Name | Stearoguanamine |
| CAS Registry Number | 2533-20-2 |
| Molecular Formula | C ₂₀ H ₃₉ N ₅ |
| Molecular Weight | 349.56 g/mol |
| Physical State | Waxy, crystalline white solid |
| Melting Point | ~115–125°C (Dependent on purity/polymorph) |
| Solubility | Insoluble in water; soluble in hot alcohols, toluene, DMSO.[1][2][3] |

Part 2: Historical Genesis & Structural Evolution[1]

The development of **stearoguanamine** followed the industrial scaling of melamine (2,4,6-triamino-s-triazine) in the 1930s.[1] While melamine-formaldehyde (MF) resins offered exceptional hardness and fire resistance, they were brittle and hydrophilic.[1][2]

- The Melamine Era: Pure MF resins form tight, rigid networks.[1] Excellent for laminates but poor for flexibility or moisture resistance.[1][2]
- The Guanamine Shift: Chemists discovered that replacing one amino group on the triazine ring with an alkyl or aryl group reduced the cross-link density (functionality drops from 6 to 4).
- **Stearoguanamine** Innovation: By attaching a stearyl chain, the molecule gained the ability to self-assemble at interfaces.[1] In a polymer matrix, the stearyl tails migrate to the surface during curing, creating an "internal mold release" effect and significantly lowering the surface energy (contact angle >100°).

Part 3: Synthesis & Reaction Kinetics[1][2]

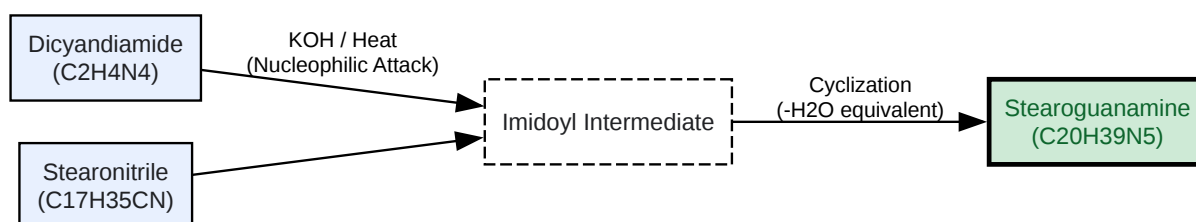
The industrial synthesis of **stearoguanamine** is a specific instance of the Pinner synthesis or the reaction of dicyandiamide with nitriles.

Synthesis Mechanism (Dicyandiamide Route)

The most robust protocol involves the reaction of Dicyandiamide (cyanoguanidine) with Stearonitrile in the presence of a strong base (typically KOH) and a solvent (e.g., Methyl Cellosolve or Butanol).

Reaction Logic:

- Dicyandiamide provides the N-C-N backbone.
- Stearonitrile provides the hydrophobic tail and the third carbon of the triazine ring.
- Base Catalyst: Promotes the nucleophilic attack of the dicyandiamide nitrogen on the nitrile carbon, followed by cyclization.



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Figure 1: Synthetic pathway for **Stearoguanamine** via Dicyandiamide and Stearonitrile.[1][2]

Polymerization with Formaldehyde

Like melamine, **stearoguanamine** reacts with formaldehyde to form methylol derivatives.[1] However, due to the steric bulk of the C₁₇ chain, the reaction kinetics are slower, and the degree of methylolation is typically limited to the tetra-methylol stage (theoretically) but often lower in practice.

Key Difference: The stearyl group does not react. It acts as a pendant "brush" that disrupts the hydrogen bonding network of the cured resin, imparting flexibility and hydrophobicity.

Part 4: Functional Applications & Protocols[1]

Hydrophobic Coatings & Release Agents

In coating formulations, **stearoguanamine** is used as a co-reactant.[1] When mixed with standard melamine or urea resins, the **stearoguanamine** preferentially migrates to the air-coating interface during the curing process.

Mechanism: The triazine head anchors into the cross-linked network, while the hydrophobic tail orients outward. This creates a permanent, non-leaching hydrophobic surface.[1]

Experimental Protocol: Synthesis of a Hydrophobic Resin

For research use only. Perform in a fume hood.

Objective: Synthesize a **Stearoguanamine**-Modified Melamine-Formaldehyde Resin (S-MF).

Reagents:

- Melamine (Standard Grade)[1][2]
- **Stearoguanamine** (High Purity)[1][2]
- Formaldehyde (37% solution)[1][2]
- Methanol (Solvent)[1][2][3]
- Sodium Hydroxide (10% solution, for pH adjustment)

Step-by-Step Methodology:

- Pre-reaction Setup:
 - In a 3-neck round bottom flask equipped with a reflux condenser and stirrer, charge Formaldehyde (3.0 moles per mole of total amine).[1]
 - Adjust pH to 8.5–9.0 using NaOH.[1][2] This alkaline environment prevents premature condensation and favors methylation.[1]

- Addition of Amines:
 - Add Melamine (0.9 moles) and **Stearoguanamine** (0.1 moles).[1]
 - Note on Causality: The 9:1 ratio is chosen to maintain hardness while introducing surface hydrophobicity. Higher **stearoguanamine** content increases flexibility but lowers hardness.[1][2]
- Methylation (The "Cook"):
 - Heat the mixture to 70°C.
 - **Stearoguanamine** is insoluble in water; add Methanol (approx. 20% of total volume) to facilitate dissolution and reaction.[1]
 - Maintain temperature for 60–90 minutes. The solution should become clear as methylol species form.
- End Point:
 - Check water tolerance.[1][2][4][5][6] When the resin turns turbid upon dilution with water (1:1), the hydrophobic modification is integrated.
- Curing (Application):
 - Apply the resin to a substrate (glass/metal).
 - Bake at 150°C for 20 minutes.
 - Result: A hard coating with a contact angle >95° (compared to ~60° for pure MF).[1]

Relevance to Drug Development (The "Bio-Interface")

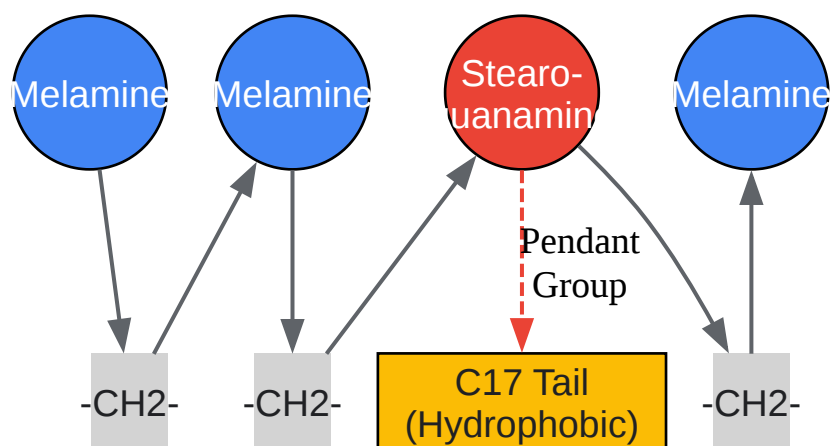
While not an API (Active Pharmaceutical Ingredient), **stearoguanamine** chemistry is relevant to:

- Microsphere Encapsulation: Guanamine resins are used to create durable, uniform microspheres.[1] The stearyl modification allows for better encapsulation of lipophilic drugs.

- Medical Device Coatings: The "internal mold release" property is vital for manufacturing catheters or molded medical parts where sticking to the mold is a contamination risk.

Part 5: Visualization of Cross-Linking Network

The following diagram illustrates how **stearoguanamine** disrupts the tight melamine network, creating free volume and hydrophobic shielding.



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Figure 2: Idealized polymer network showing **Stearoguanamine** integration.^{[1][2]} The C17 tail remains unreacted, projecting into the free volume to provide hydrophobicity.

Part 6: References

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 - URL: [\[Link\]](#) (General reference for Triazine chemistry).^[1]
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